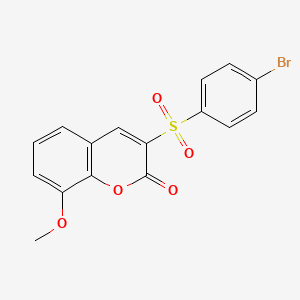

3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

説明

3-(4-Bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a coumarin derivative synthesized via a multi-step process. The scaffold originates from the condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, followed by α-bromination using CuBr₂ and cyclization with thiourea to form a thiazole-linked intermediate . Subsequent reactions with acid chlorides yield the final sulfonylated coumarin derivatives . Structural confirmation is achieved via ¹H-NMR, FT-IR, and LCMS analysis. The compound exhibits antimicrobial, antifungal, and antimalarial activities, attributed to the electron-withdrawing 4-bromobenzenesulfonyl group and the methoxy substituent at position 8 .

特性

IUPAC Name |

3-(4-bromophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBJAOGZMRZUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for 3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow chemistry.

化学反応の分析

Types of Reactions

3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom can produce a variety of substituted derivatives.

科学的研究の応用

3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenylsulfonyl group can form strong interactions with active sites, while the methoxy group can enhance binding affinity through hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

- Structural Features : Differs by a fluorine atom on the benzenesulfonyl group and a bromine at position 6 of the coumarin core.

- Synthesis : Similar to the target compound but uses 4-fluorobenzenesulfonyl chloride during the final coupling step.

- The fluorine atom may enhance metabolic stability compared to bromine .

- Molecular Weight : Higher (C₁₆H₁₀BrFO₅S) due to fluorine substitution .

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-8-methoxy-2H-chromen-2-one

Coumarin-Carbazole Hybrids (e.g., Compound 7b)

- Structural Features : Combines coumarin with a carbazole ring and a 3-chlorophenyl group.

- Bioactivity : Exhibits anticancer activity (IC₅₀ values in µM range), highlighting the role of carbazole in enhancing cytotoxicity .

Comparative Analysis Table

生物活性

3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a bromobenzenesulfonyl group at the 4-position and a methoxy group at the 8-position. This structural configuration is crucial for its biological activity.

Antioxidant Activity

Coumarin derivatives, including 3-(4-bromobenzenesulfonyl)-8-methoxy-2H-chromen-2-one, have shown significant antioxidant properties. Research indicates that compounds with bromine substitutions exhibit enhanced free radical scavenging activity. For instance, derivatives containing a 4-bromophenyl group demonstrated superior DPPH radical scavenging activity compared to their non-brominated counterparts, with notable IC50 values indicating effective antioxidant capacity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, it has been studied for its potential as an inhibitor of human Dipeptidyl Peptidase III (hDPP III). Among tested coumarin derivatives, those with bromine substitutions displayed varying degrees of inhibition. For example, compounds with bromo groups at specific positions exhibited inhibition rates ranging from moderate to high (e.g., 28.5% inhibition at 10 µM concentration) .

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In vitro tests showed that certain coumarin derivatives significantly inhibit biofilm formation and bacterial growth. For example, compounds with halogen or methoxy substitutions achieved up to 72% inhibition in bacterial activity . The minimum biofilm inhibitory concentration (MBIC) was determined for several derivatives, showcasing their potential as anti-biofilm agents.

Study on DPP III Inhibition

A study evaluated multiple coumarin derivatives for their hDPP III inhibitory activity. The results indicated that compound 12 (closely related to the target compound) had the highest inhibition rate (100%) when specific hydroxyl groups were present at strategic positions . This suggests that modifications in substituents can significantly impact biological efficacy.

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, various derivatives were screened against common pathogens. The study found that compounds like 6 and 8 exhibited substantial antibacterial and antibiofilm activities, with percentage inhibitions reported as high as 72% and 66%, respectively . This underscores the therapeutic potential of brominated coumarins in treating infections associated with biofilms.

Table 1: Biological Activities of Coumarin Derivatives

| Compound | Structure | Antioxidant Activity (IC50 µM) | DPP III Inhibition (%) | Antibacterial Activity (%) |

|---|---|---|---|---|

| 1 | (E)-2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinecarbothioamide | NA | NA | NA |

| 2 | (E)-4-Chloro-6-methyl-3-((2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one | NA | NA | 15 ± 4.53 |

| 6 | (E)-3-((2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazono)methyl)-4-chloro-6-methyl-2H-chromen-2-one | NA | NA | 72 ± 7.22 |

| 8 | (E)-4-Chloro-3-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)-6-methyl-2H-chromen-2-one | NA | NA | 52 ± 5.08 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。